molecular formula C11H13N3O2 B1609123 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 885953-52-6

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No. B1609123
CAS RN: 885953-52-6
M. Wt: 219.24 g/mol
InChI Key: AQZACEUGSCZILP-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine” is a complex organic molecule. It contains a methoxyphenyl group, an oxadiazole ring, and an ethanamine group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The methoxyphenyl group would add aromaticity to the molecule, and the ethanamine group would introduce a basic nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxadiazole ring might participate in electrophilic substitution reactions, while the ethanamine group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and ethanamine group could increase its solubility in polar solvents .

Scientific Research Applications

Pictet-Spengler Reaction Catalyst

This compound serves as an activated phenethylamine in the Pictet-Spengler reaction , which is a chemical reaction that synthesizes tetrahydroisoquinolines . It’s particularly used in the presence of perfluorooctanesulfonic acid, a strong acid that acts as a catalyst. This application is significant in the synthesis of various alkaloid compounds.

Synthesis of 1,3-Oxazepines

Another notable application is in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . 1,3-Oxazepines are seven-membered heterocyclic compounds with potential pharmacological activities, including anticonvulsant and anti-inflammatory properties.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. Given the diverse applications of oxadiazoles, this compound could be explored for use in various fields, including medicinal chemistry and material science .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZACEUGSCZILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406779
Record name 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

CAS RN

885953-52-6
Record name 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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